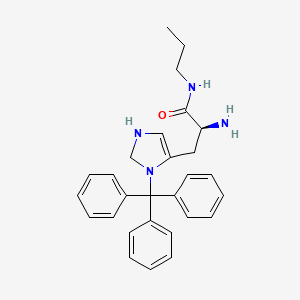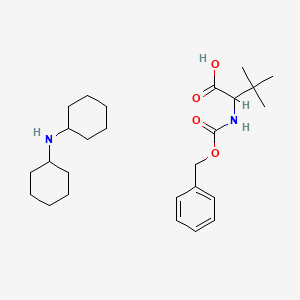
Galb-4(Fuca-3)Glc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Galb-4(Fuca-3)Glc involves the enzymatic or chemical glycosylation of lactose with fucose. Enzymatic synthesis typically uses glycosyltransferases, which catalyze the transfer of fucose to lactose under mild conditions. Chemical synthesis, on the other hand, involves multiple steps, including protection and deprotection of hydroxyl groups, glycosylation, and purification .
Industrial Production Methods: Industrial production of this compound is often achieved through microbial fermentation. Genetically engineered Escherichia coli strains are commonly used to produce this compound in large quantities. The fermentation process is optimized for high yield and purity, followed by downstream processing to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions: Galb-4(Fuca-3)Glc undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the sugar moieties can be oxidized to form corresponding acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like periodic acid or bromine water are used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Acetyl chloride or methyl iodide in the presence of a base can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized acids, reduced alcohols, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Chemistry: Galb-4(Fuca-3)Glc is used as a model compound in carbohydrate chemistry to study glycosylation reactions and the synthesis of complex oligosaccharides .
Biology: In biological research, this compound is studied for its role in cell-cell interactions, immune modulation, and as a prebiotic that promotes the growth of beneficial gut bacteria .
Medicine: this compound has potential therapeutic applications, including its use as a functional ingredient in infant formula to mimic the beneficial effects of human milk oligosaccharides. It is also being investigated for its role in preventing infections and modulating the immune system .
Industry: In the food industry, this compound is added to functional foods and dietary supplements to promote gut health. It is also used in the development of biosensors and diagnostic tools .
Mecanismo De Acción
Galb-4(Fuca-3)Glc exerts its effects through various molecular targets and pathways. It acts as a decoy receptor for pathogens, preventing them from binding to the epithelial cells in the gut. This mechanism helps in reducing infections and promoting gut health. Additionally, it modulates the immune response by interacting with immune cells and influencing cytokine production .
Comparación Con Compuestos Similares
2-Fucosyllactose (Fuc-α1,2-Gal-β1,4-Glc): Another fucosylated oligosaccharide found in human milk with similar prebiotic and pathogen inhibition properties.
Lacto-N-fucopentaose I (Gal-β1,3-GlcNAc-β1,3-Gal-β1,4-Glc): A more complex oligosaccharide with additional biological functions.
Uniqueness: Galb-4(Fuca-3)Glc is unique due to its specific glycosidic linkages and its ability to mimic the structure and function of human milk oligosaccharides. This makes it particularly valuable in infant nutrition and gut health research .
Propiedades
Fórmula molecular |
C18H32O15 |
|---|---|
Peso molecular |
488.4 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1 |
Clave InChI |
AUNPEJDACLEKSC-DQKDKLGVSA-N |
SMILES isomérico |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)


![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)
![(T-4)-[2-(Acetyl)-3,4-Dihydro-1(2H)-Naphthalenonato]Difluoro-Boron](/img/structure/B13824924.png)
![3-[[2-(4-Chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13824926.png)
![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13824950.png)
![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

